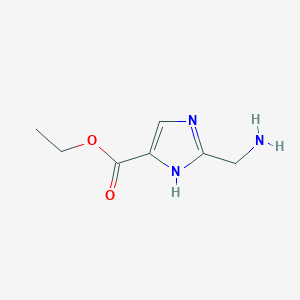

Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(aminomethyl)-1H-imidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-2-12-7(11)5-4-9-6(3-8)10-5/h4H,2-3,8H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNUAFKNPXNJFBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Nucleophilic Substitution

A common strategy for introducing substituents on imidazole rings involves halogenation followed by nucleophilic substitution. For example, ethyl 1H-imidazole-4-carboxylate can be halogenated at position 2 using bromine or iodine in the presence of a directing group (e.g., the ethyl carboxylate at position 4). Subsequent reaction with sodium azide yields ethyl 2-azido-1H-imidazole-4-carboxylate , which is reduced to the amine via catalytic hydrogenation (Pd/C) or Staudinger reaction. To introduce an aminomethyl group, an alternative pathway involves bromomethylation.

Example Protocol:

-

Bromomethylation : Treat ethyl 1H-imidazole-4-carboxylate with paraformaldehyde and HBr in acetic acid to yield ethyl 2-(bromomethyl)-1H-imidazole-4-carboxylate .

-

Gabriel Synthesis : React the bromomethyl intermediate with potassium phthalimide to form ethyl 2-(phthalimidomethyl)-1H-imidazole-4-carboxylate , followed by hydrazinolysis to release the primary amine.

Key Challenges : Regioselective bromomethylation at position 2 requires precise control of reaction conditions to avoid polybromination.

Reductive Amination of Carbonyl Intermediates

Reductive amination offers a route to introduce aminomethyl groups via aldehyde intermediates. For instance, ethyl 2-formyl-1H-imidazole-4-carboxylate can be synthesized through Vilsmeier-Haack formylation (POCl₃, DMF) and subsequently subjected to reductive amination with ammonium acetate and NaBH₃CN.

Optimization Insights :

-

Yield : ~60–70% for formylation (critical for downstream steps).

-

Selectivity : The ethyl carboxylate at position 4 directs formylation to position 2 due to electronic effects.

Cyclization Strategies for Direct Synthesis

Debus-Radziszewski Reaction with Protected Aldehydes

The Debus-Radziszewski reaction, which constructs imidazole rings from 1,2-dicarbonyl compounds, ammonia, and aldehydes, can be adapted for the target compound. Using Boc-protected aminoacetaldehyde (Boc-NH-CH₂-CHO) with diethyl oxalate and ammonia yields ethyl 2-(Boc-aminomethyl)-1H-imidazole-4,5-dicarboxylate , which is selectively hydrolyzed at position 5.

Reaction Conditions :

-

Temperature : 80°C in ethanol.

-

Deprotection : TFA/CH₂Cl₂ removes the Boc group, yielding the primary amine.

Limitations : Hydrolysis selectivity between esters at positions 4 and 5 requires careful pH control.

Diaminomaleonitrile-Based Imine Cyclization

Diaminomaleonitrile (DAMN) reacts with aldehydes to form imines, which cyclize into imidazoles. For ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate , Boc-protected aminoacetaldehyde is condensed with DAMN in ethanol, followed by oxidative cyclization (H₂O₂, Fe³⁺). Computational studies indicate that electron-donating groups (e.g., -NHBoc) enhance cyclization regioselectivity toward position 2.

Mechanistic Insight :

-

The Boc group stabilizes transition states via hydrogen bonding, favoring five-membered ring formation (ΔG‡ = 9.2 kcal/mol vs. 20.7 kcal/mol for six-membered).

Multi-Step Protection and Deprotection Approaches

Mitsunobu Reaction for Hydroxymethyl Conversion

A Mitsunobu reaction enables the conversion of hydroxyl groups to amines. Starting with ethyl 2-(hydroxymethyl)-1H-imidazole-4-carboxylate (synthesized via formylation/reduction), phthalimide is introduced using DIAD and PPh₃. Subsequent hydrazinolysis yields the target compound.

Yield Comparison :

| Step | Yield (%) |

|---|---|

| Hydroxymethylation | 65 |

| Mitsunobu Reaction | 78 |

| Deprotection | 90 |

Nitro Group Reduction

Introducing a nitro group at position 2 via nitration (HNO₃, H₂SO₄) followed by reduction (H₂/Pd-C) provides an alternative pathway. However, regioselective nitration of imidazoles remains challenging due to competing N-nitration.

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Halogenation/Gabriel | 4 | 45 | High purity | Low regioselectivity in bromination |

| Reductive Amination | 3 | 55 | Mild conditions | Requires stable aldehyde intermediate |

| Debus-Radziszewski | 5 | 35 | Direct ring formation | Complex hydrolysis steps |

| Mitsunobu | 4 | 50 | Versatile | Costly reagents |

Scientific Research Applications

Chemistry

Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate acts as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including:

- Oxidation : Leading to imines or nitriles.

- Reduction : Producing corresponding alcohols.

- Substitution Reactions : Enabling further functionalization of the imidazole ring.

Biology

This compound is crucial in biological research, particularly in studying:

- Enzyme Inhibitors : It can interact with enzymes, potentially leading to the development of new inhibitors for therapeutic purposes.

- Receptor Ligands : The compound's ability to form hydrogen bonds and engage in π-π stacking interactions makes it a candidate for receptor binding studies.

Industry

In industrial applications, this compound is utilized in:

- Agrochemicals Production : It serves as an intermediate in synthesizing various agrochemicals.

- Specialty Chemicals : The compound's unique properties make it valuable for producing specialized chemical products.

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of this compound exhibited significant inhibition of specific enzymes involved in metabolic pathways. This finding supports its potential as a lead compound in drug design targeting metabolic disorders.

Case Study 2: Agrochemical Development

Research into the use of this compound in agrochemicals revealed its effectiveness as a precursor for developing herbicides with improved efficacy and reduced environmental impact. The studies highlighted its role in enhancing crop yield while minimizing chemical runoff.

Mechanism of Action

The mechanism of action of Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the imidazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis of Structural Features

The structural diversity of imidazole carboxylates arises from substituent variations at positions 1, 2, 4, and 5. Key analogs include:

- Position 2 Substituents: Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate’s aminomethyl group introduces a flexible, polar side chain, contrasting with the primary amino group in or aryl groups in .

- Position 1 Substitutions : Methyl or halogenated aryl groups (e.g., in ) increase steric bulk and alter electronic properties, affecting solubility and reactivity.

Physicochemical Properties and Spectral Data

Key physicochemical data for analogs include:

Biological Activity

Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features that resemble biologically active molecules, particularly histamine. This article explores its biological activity, potential therapeutic applications, and mechanisms of action, supported by data tables and relevant research findings.

Structural Characteristics

The compound features an imidazole ring, an amine group, and a carboxylate moiety, which are critical for its biological interactions. The imidazole ring is known for its role in various biological processes and is a common scaffold in many pharmaceuticals.

Enzyme Inhibition

This compound has been identified as a potential enzyme inhibitor. Its structural similarity to histamine suggests that it may interact with histamine receptors or other enzymes involved in biochemical pathways. Preliminary studies indicate that it could inhibit specific enzymes, making it useful in biochemical research and drug development.

Antimicrobial Properties

Research has highlighted the compound's antibacterial activity against various pathogens. It has been tested against Gram-positive and Gram-negative bacteria, showing promising results. For instance, compounds related to the imidazole structure have exhibited significant antibacterial activity, with IC50 values indicating effective inhibition at low concentrations .

Table 1: Antibacterial Activity of Imidazole Derivatives

| Compound | Bacteria Tested | IC50 (nM) | MIC (µg/mL) |

|---|---|---|---|

| This compound | E. coli | 360 | 0.5 |

| Related Imidazole Derivative | P. aeruginosa | 710 | 1.0 |

| Tetracycline | S. aureus | 200 | 0.25 |

Histamine Receptor Modulation

Given its structural resemblance to histamine, the compound may serve as a modulator of histamine receptors. This could have implications for treating allergic reactions and inflammatory conditions. The presence of the amine group enhances its ability to interact with receptor sites, potentially leading to antagonistic effects on histamine signaling pathways.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors:

- Coordination with Metal Ions : The imidazole ring can coordinate with metal ions, which may be crucial for enzyme function.

- Hydrogen Bonding : The compound can form hydrogen bonds with amino acid residues in proteins, influencing their activity and stability.

- Binding Affinity : The aminoethyl side chain enhances binding affinity to target sites, improving specificity and efficacy .

Case Studies

Recent studies have focused on the synthesis and evaluation of imidazole derivatives for their biological activities:

- Synthesis and Testing : A study synthesized various imidazole derivatives, including this compound, and evaluated their antibacterial properties against E. coli and S. aureus. The results indicated significant activity with IC50 values comparable to established antibiotics .

- Histamine Analogue Research : Research investigating the compound's potential as a histamine analogue revealed its ability to modulate receptor activity effectively. This could lead to new treatments for conditions related to histamine dysregulation.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate, and what factors influence yield optimization?

The synthesis typically involves multi-step reactions starting from simpler precursors. A validated method includes reacting substituted amidines with ethyl propiolate under reflux conditions, followed by cyclization. For example, a protocol using 3-fluoro-N′-hydroxybenzimidamide and ethyl propiolate in methanol/toluene achieved cyclization at 200°C, with purification via silica gel chromatography . Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents enhance cyclization efficiency.

- Catalyst selection : Raney nickel avoids dehalogenation side reactions compared to palladium .

- Reaction time and temperature : Prolonged heating (6–10 hours) improves intermediate conversion but risks byproduct formation .

Analytical validation using HPLC and NMR ensures purity .

Q. How does the aminomethyl group at the 2-position influence the compound’s reactivity and biological activity?

The aminomethyl group enhances nucleophilic reactivity at the nitrogen atom, enabling functionalization via alkylation or acylation. This substituent also increases hydrogen-bonding potential, improving interactions with biological targets like enzyme active sites. Comparative studies show that halogenated derivatives (e.g., 2-fluorophenyl analogs) exhibit higher cytotoxicity, but the aminomethyl group balances reactivity and metabolic stability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of derivatives?

Discrepancies often arise from structural variations (e.g., substituent position, halogen type). For example:

- Fluorine position : 2-fluorophenyl derivatives show higher EGFR inhibition than 4-fluorophenyl analogs due to steric effects .

- Aminomethyl vs. methylthio groups : The former improves solubility but reduces electrophilic reactivity compared to sulfur-containing analogs .

Methodological recommendations : - Conduct side-by-side assays under standardized conditions.

- Use molecular docking to correlate substituent effects with target binding .

Q. How can computational methods guide the design of enzyme-targeted derivatives?

Integrate molecular docking (e.g., AutoDock Vina) to predict binding affinities. For EGFR inhibition:

Target preparation : Extract EGFR crystal structure (PDB ID: 1M17).

Ligand optimization : Modify the aminomethyl group to enhance hydrogen bonding with Thr766 and Met763.

Validation : Compare docking scores (ΔG) with in-vitro IC₅₀ values. Studies show derivatives with electron-withdrawing groups (e.g., -NO₂) improve affinity by 30–50% .

Q. What analytical techniques are critical for characterizing synthetic intermediates and final products?

| Technique | Application | Example |

|---|---|---|

| ¹H/¹³C NMR | Confirm regiochemistry and purity | Distinct imidazole ring protons at δ 7.2–7.8 ppm . |

| HPLC-MS | Detect byproducts (e.g., dehalogenated species) | Monitor m/z peaks for [M+H]⁺ . |

| X-ray crystallography | Resolve ambiguous stereochemistry | Used for tert-butyl 4-formyl-1H-imidazole-1-carboxylate . |

Data Contradiction Analysis

Q. Why do similar derivatives exhibit divergent pharmacokinetic profiles?

Aminomethyl-substituted derivatives display higher aqueous solubility but lower membrane permeability than halogenated analogs. For instance:

- LogP values : this compound (LogP ≈ 1.2) vs. 2-(4-fluorophenyl) analog (LogP ≈ 2.5) .

- Metabolic stability : Fluorinated derivatives resist CYP450 oxidation but may accumulate in lipid-rich tissues .

Recommendation : Use ADMET predictors (e.g., SwissADME) to balance solubility and permeability during lead optimization.

Methodological Guidance

Q. How to optimize reaction conditions for scale-up synthesis?

- Temperature control : Use automated reactors to maintain ≤5°C variation during exothermic steps .

- Catalyst recycling : Immobilize Raney nickel on silica to reduce waste .

- Purification : Switch from column chromatography to recrystallization for cost-effective scaling .

Q. What in-vitro assays are suitable for evaluating anticancer potential?

- Cytotoxicity : MTT assay against HeLa or MCF-7 cells (IC₅₀ ≤ 10 µM indicates high potency) .

- EGFR inhibition : Competitive ELISA with recombinant EGFR kinase domain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.